molecular formula C12H18N2O2S B1612516 1-[(4-Ethylphenyl)sulfonyl]piperazine CAS No. 777879-15-9

1-[(4-Ethylphenyl)sulfonyl]piperazine

Cat. No.: B1612516
CAS No.: 777879-15-9
M. Wt: 254.35 g/mol
InChI Key: SRABBUBLBVIBRF-UHFFFAOYSA-N
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Description

1-[(4-Ethylphenyl)sulfonyl]piperazine is an organic compound with the molecular formula C12H18N2O2S It is a derivative of piperazine, a heterocyclic amine, and features a sulfonyl group attached to a 4-ethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Ethylphenyl)sulfonyl]piperazine typically involves the reaction of piperazine with 4-ethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Piperazine+4-Ethylbenzenesulfonyl chlorideThis compound+HCl\text{Piperazine} + \text{4-Ethylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Piperazine+4-Ethylbenzenesulfonyl chloride→this compound+HCl

The reaction is usually conducted in an organic solvent like dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Ethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfoxide or sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide or sulfide derivatives.

    Substitution: Various substituted piperazine derivatives, depending on the nucleophile used.

Scientific Research Applications

1-[(4-Ethylphenyl)sulfonyl]piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(4-Ethylphenyl)sulfonyl]piperazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Methylphenyl)sulfonyl]piperazine: Similar structure but with a methyl group instead of an ethyl group.

    1-[(4-Chlorophenyl)sulfonyl]piperazine: Contains a chlorine atom instead of an ethyl group.

    1-[(4-Nitrophenyl)sulfonyl]piperazine: Features a nitro group instead of an ethyl group.

Uniqueness

1-[(4-Ethylphenyl)sulfonyl]piperazine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

1-(4-ethylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-2-11-3-5-12(6-4-11)17(15,16)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRABBUBLBVIBRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586294
Record name 1-(4-Ethylbenzene-1-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777879-15-9
Record name 1-(4-Ethylbenzene-1-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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